5-Nitrobenzene-1,2,4-tricarboxylic acid

Description

Contextual Significance of Nitro-Substituted Aromatic Polycarboxylic Acids in Contemporary Chemistry

Nitro-substituted aromatic polycarboxylic acids represent a crucial class of organic compounds in contemporary chemistry. wikipedia.org The presence of one or more nitro groups (–NO₂) imparts strong electron-withdrawing properties, which can significantly influence the electronic characteristics and reactivity of the aromatic ring. wikipedia.org This feature is often exploited in the synthesis of energetic materials and specialized polymers.

Simultaneously, the multiple carboxylic acid (–COOH) groups provide versatile coordination sites for binding with metal ions. This dual functionality makes these compounds exceptional building blocks, or ligands, for the construction of coordination polymers and metal-organic frameworks (MOFs). cymitquimica.comtheclinivex.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.gov The specific positioning of the nitro and carboxyl groups on the aromatic ring allows for precise control over the resulting supramolecular architecture and its properties.

Academic Relevance of 5-Nitrobenzene-1,2,4-tricarboxylic Acid as a Molecular Building Block

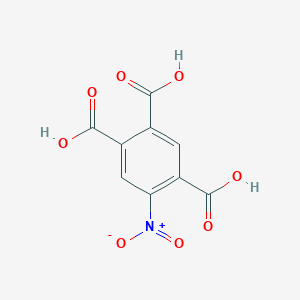

This compound is a prime example of a multifunctional molecular building block. Its structure consists of a benzene (B151609) ring functionalized with three carboxylic acid groups at positions 1, 2, and 4, and a single nitro group at the 5-position. This specific arrangement of functional groups is not arbitrary; it dictates the molecule's potential for forming intricate and stable structures.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 61837-53-4 |

| Molecular Formula | C₉H₅NO₈ |

| Molecular Weight | 255.14 g/mol |

| InChI Key | KIJSTVJEIVFGEV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1C(=O)O)N+[O-])C(=O)O)C(=O)O |

Data sourced from public chemical databases.

Overview of Key Research Domains for this compound

The unique structural attributes of this compound make it a valuable component in several key areas of chemical research:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The primary application of this compound is as an organic linker in the synthesis of MOFs and coordination polymers. cymitquimica.comtheclinivex.com Researchers utilize its multiple carboxylic acid groups to construct robust frameworks with specific topologies and pore environments. The nitro group can serve to functionalize the pores of the MOF, potentially enhancing selectivity in adsorption or catalysis.

Organic Synthesis: It serves as a specialized intermediate in the synthesis of more complex organic molecules. The nitro group can be chemically transformed into other functional groups, such as amines, providing a route to novel dyes, pharmaceuticals, or other functional materials. wikipedia.org

Materials Science: The incorporation of this nitro-functionalized linker can lead to materials with enhanced thermal stability. The high nitrogen and oxygen content contributed by the nitro and carboxyl groups is also a feature sought after in the design of energetic materials.

Interdisciplinary Perspectives and Research Gaps

The study of this compound lies at the intersection of organic synthesis, inorganic coordination chemistry, and materials science. Its preparation involves nitration, a classic organic reaction, while its primary use is in the construction of inorganic-organic hybrid materials like MOFs. nih.govmasterorganicchemistry.com

Despite its potential, significant research gaps remain. While its role as a structural linker is established, detailed investigations into the electronic, optical, and catalytic properties of materials derived from it are less common. There is a need for more systematic studies correlating the presence and position of the nitro group with the functional properties of the resulting materials. For example, exploring its potential in photocatalysis, sensing applications, or as a precursor for nitrogen-doped carbon materials could open new avenues for research. Furthermore, while the synthesis of analogous nitro-substituted dicarboxylic acids is well-documented, the synthetic protocols and purification methods for this specific tricarboxylic acid derivative could be further optimized to improve yield and accessibility for broader research applications. google.com

Structure

3D Structure

Properties

CAS No. |

61837-53-4 |

|---|---|

Molecular Formula |

C9H5NO8 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

5-nitrobenzene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

KIJSTVJEIVFGEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Nitrobenzene 1,2,4 Tricarboxylic Acid

Established Synthetic Routes to Benzenetricarboxylic Acid Frameworks

The foundational methods for synthesizing 5-Nitrobenzene-1,2,4-tricarboxylic acid are rooted in classical aromatic chemistry, focusing on the introduction of a nitro group onto a pre-existing benzenepolycarboxylic acid structure. These methods prioritize regioselectivity and yield, often employing strong acids and forcing conditions.

Regioselective Nitration Strategies for Benzenepolycarboxylic Acids

The most direct and established method for the synthesis of this compound is the electrophilic nitration of benzene-1,2,4-tricarboxylic acid, also known as trimellitic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. chemguide.co.uk

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, most commonly sulfuric acid. chemguide.co.uk The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. The reaction mechanism involves the attack of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

The regioselectivity of the nitration of trimellitic acid is governed by the directing effects of the three electron-withdrawing carboxylic acid groups. These groups are deactivating and meta-directing. In the case of benzene-1,2,4-tricarboxylic acid, the position most susceptible to nitration is the C5 position, as it is meta to the carboxyl groups at C1 and C2, and ortho/para to none, thus leading to the desired 5-nitro isomer.

Traditional nitration methods often require harsh conditions, including the use of highly corrosive mixed acids, which can lead to environmental and safety concerns. frontiersin.org These methods may also result in poor yields and the formation of unwanted byproducts due to low regioselectivity and over-nitration. frontiersin.org

Carboxylation and Oxidation Techniques in Aromatic Synthesis

While the primary route to this compound is through nitration of the corresponding tricarboxylic acid, the synthesis of the benzenetricarboxylic acid framework itself is a critical aspect. These frameworks are typically prepared through the oxidation of appropriate alkyl-substituted benzenes.

For instance, benzene-1,2,4-tricarboxylic acid (trimellitic acid) is commercially produced by the oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). This oxidation can be achieved using strong oxidizing agents such as nitric acid or through catalytic air oxidation in the presence of heavy metal catalysts.

Carboxylation reactions, which involve the direct introduction of a carboxylic acid group onto an aromatic ring, represent another important synthetic strategy in this context. While not a direct route to this compound, carboxylation is fundamental to creating the necessary precursors.

Novel and Green Synthetic Protocols

In response to the growing demand for more sustainable chemical processes, research has focused on developing novel and green synthetic protocols for the synthesis of nitroaromatic compounds. These approaches aim to reduce waste, improve safety, and enhance efficiency through the use of innovative catalytic systems and environmentally friendly reaction conditions.

Development of Efficient Catalytic Systems for Synthesis

Modern synthetic strategies are increasingly moving towards the use of solid acid catalysts to replace traditional liquid acids like sulfuric acid in nitration reactions. ias.ac.innih.gov Solid acids, such as zeolites, modified clays, and sulfated metal oxides, offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion. ias.ac.innih.gov These catalysts can provide the necessary acidity to generate the nitronium ion while minimizing the production of acidic waste streams. ias.ac.in

For the nitration of aromatic compounds, solid acid catalysts can also offer enhanced regioselectivity due to their specific pore structures and active site environments. ias.ac.in While specific studies on the use of solid acid catalysts for the nitration of trimellitic acid are not widely reported, the principles established for other aromatic compounds suggest their potential applicability.

Ionic liquids have also emerged as promising alternative reaction media for electrophilic nitration. researchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive "green" solvents. Ionic liquids can act as both the solvent and the catalyst, facilitating the generation of the nitronium ion and influencing the regioselectivity of the reaction. researchgate.net The use of ionic liquids can simplify product isolation and allow for the recycling of the reaction medium, thereby reducing waste. researchgate.net

Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are being applied to develop more sustainable pathways for the synthesis of nitroaromatic compounds. This includes the use of less hazardous reagents, alternative energy sources, and waste reduction strategies.

Solvent-free nitration is one such approach that minimizes the use of volatile organic compounds. copernicus.org These reactions can be carried out using solid-supported reagents or by simply grinding the reactants together, often with the aid of a catalyst. copernicus.org

Microwave-assisted synthesis has also been explored as a way to accelerate nitration reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ewadirect.com Microwave irradiation can enhance the rate of reaction by efficiently heating the reaction mixture, which can be particularly beneficial for reactions involving solid catalysts. ewadirect.com

Flow chemistry is another emerging technology that offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. Continuous flow reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. This technology is particularly well-suited for the production of nitroaromatic compounds, as it can mitigate the risks associated with runaway reactions.

Biocatalysis represents a frontier in green chemistry, with enzymes being explored for their potential to carry out selective nitration reactions under mild, aqueous conditions. While still in the early stages of development for many applications, biocatalytic methods could offer a highly sustainable route to nitroaromatic compounds in the future.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the transformations of key intermediates. The primary precursor is benzene-1,2,4-tricarboxylic acid (trimellitic acid).

Trimellitic acid is commercially produced via the liquid-phase air oxidation of 1,2,4-trimethylbenzene (pseudocumene). This process typically employs a catalyst system containing heavy metals such as cobalt and manganese in an acetic acid solvent.

The oxidation of pseudocumene proceeds through a series of intermediate species where the methyl groups are sequentially oxidized to carboxylic acid groups. The control of this oxidation process is crucial to maximize the yield of the desired tricarboxylic acid and minimize the formation of byproducts from incomplete or excessive oxidation.

The key intermediate transformation in the synthesis of this compound is the nitration of the trimellitic acid precursor. The reaction conditions, including the choice of nitrating agent, acid catalyst, temperature, and reaction time, must be carefully controlled to achieve the desired regioselective nitration at the C5 position and to avoid side reactions such as decarboxylation or the formation of other nitro isomers.

Synthesis and Functionalization of Key Aromatic Precursors

A principal precursor for the synthesis of this compound is Benzene-1,2,4-tricarboxylic acid, commonly known as trimellitic acid. The synthesis of trimellitic acid is well-established and typically begins with the oxidation of 1,2,4-trimethylbenzene (pseudocumene). wikipedia.org This oxidation process converts the three methyl groups on the aromatic ring into carboxylic acid functionalities.

The oxidation of pseudocumene to trimellitic acid can be achieved through various oxidative methods. google.comgoogle.com A common industrial method involves the liquid-phase air oxidation of pseudocumene in the presence of a catalyst system, often containing heavy metals like cobalt and manganese. google.com Acetic acid is typically used as the solvent for this reaction. google.com This initial step is crucial as it establishes the 1,2,4-tricarboxylic acid substitution pattern on the benzene (B151609) ring, which is a key structural feature of the final product.

The functionalization of the aromatic ring, in this case, the introduction of the nitro group, is performed on the pre-formed trimellitic acid. This approach ensures that the desired arrangement of the carboxylic acid groups is in place before the nitration step.

Sequential Functional Group Interconversions

The synthesis of this compound from its precursors involves a clear sequence of functional group interconversions. The strategic order of these reactions is paramount to achieving the target molecule with high yield and purity.

The primary sequence of reactions is as follows:

Oxidation: The initial step involves the oxidation of the methyl groups of an appropriate aromatic precursor, such as 1,2,4-trimethylbenzene, to form the corresponding carboxylic acids. This results in the formation of Benzene-1,2,4-tricarboxylic acid. wikipedia.org

Nitration: The subsequent and final key transformation is the electrophilic nitration of the Benzene-1,2,4-tricarboxylic acid. This step introduces a nitro group (-NO₂) onto the aromatic ring at the 5-position. The carboxylic acid groups are meta-directing and deactivating, which influences the position of the incoming nitro group.

The nitration of Benzene-1,2,4-tricarboxylic acid to yield this compound requires strong nitrating conditions due to the deactivating nature of the three carboxylic acid groups. A common method employs a mixture of fuming sulfuric acid and fuming nitric acid. The reaction is typically carried out at elevated temperatures, for instance, between 100–130°C, for an extended period to ensure a high conversion rate.

The reaction conditions for the nitration step are critical and are summarized in the table below based on analogous nitrations of similar compounds.

| Parameter | Condition | Rationale |

| Nitrating Agent | Mixture of fuming sulfuric acid and fuming nitric acid | Provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile, necessary for the nitration of a deactivated aromatic ring. |

| Temperature | 100–130°C | Higher temperatures are required to overcome the activation energy barrier for the nitration of the electron-deficient aromatic ring. |

| Reaction Time | Several hours (e.g., 12 hours) | An extended reaction time is often necessary to achieve a satisfactory yield of the nitrated product. |

| Work-up | Cooling, filtration, and washing with organic solvents | These steps are essential for the isolation and purification of the final product from the strong acid mixture and any unreacted starting materials. |

This sequential approach, starting with the formation of the tricarboxylic acid followed by nitration, represents a robust strategy for the synthesis of this compound.

Chemical Reactivity, Mechanistic Investigations, and Derivatization of 5 Nitrobenzene 1,2,4 Tricarboxylic Acid

Reactivity of the Nitro Group

The nitro group is a dominant functional group on the 5-nitrobenzene-1,2,4-tricarboxylic acid molecule, profoundly influencing its chemical behavior. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, the nitro group itself is susceptible to a range of chemical transformations, most notably reduction.

The reduction of the nitro group is a pivotal reaction, providing a synthetic route to aromatic amines and their intermediates, which are valuable in various chemical syntheses. The transformation of this compound yields 5-aminobenzene-1,2,4-tricarboxylic acid, a trifunctional molecule with applications as a building block in the synthesis of polymers and dyes.

The reduction pathway involves a six-electron transfer and proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). psu.edu While the final amino product is the most thermodynamically stable, selective reduction to the intermediate hydroxylamino derivative is possible but remains a synthetic challenge. researchgate.net

Catalytic hydrogenation is the most common method for this transformation. Various catalytic systems have been developed to achieve high efficiency and selectivity. researchgate.netresearchgate.net

Table 1: Representative Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reductant | Typical Product | Key Features |

| Single Atomic Co₁-N₃P₁ Sites | H₂ | Aromatic Amine | Exhibits high activity and selectivity for the hydrogenation of nitroarenes. researchgate.net |

| Atomically Precise Au₃₆(SR)₂₄ Clusters | H₂ / H₂O | p-Aminophenol | Suppresses over-hydrogenation, allowing for the formation of hydroxylamine (B1172632) derivatives and subsequent rearrangement. rsc.org |

| Ni-L1@TiO₂-800 | H₂ or Formic Acid | Amide (in presence of ester) | Robust catalyst that tolerates various reaction conditions, including transfer hydrogenation. nih.gov |

| NADPH-dependent flavoenzymes | NADPH | Amino/Hydroxylamino | Biological catalysts involved in the metabolic reduction of nitroaromatic compounds. psu.edu |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. wikipedia.org Unlike benzene (B151609), which typically undergoes electrophilic substitution, electron-deficient rings can be attacked by nucleophiles. youtube.com The reaction generally proceeds via a two-step addition-elimination mechanism. pearson.comnih.gov In the first, rate-determining step, the nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

The presence of a nitro group is crucial for SNAr, as it stabilizes the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the site of nucleophilic attack. msu.edumasterorganicchemistry.com In this compound, the nitro group, along with the three carboxylic acid groups, makes the aromatic ring highly electrophilic. While the molecule lacks a conventional leaving group like a halide, SNAr reactions involving the displacement of a hydrogen atom (SNAr-H) are possible under specific conditions, often requiring an oxidizing agent to remove the hydride ion. nih.govacs.org The positions ortho and para to the nitro group (positions 4, 6, and 2) are the most activated towards nucleophilic attack. However, since positions 2 and 4 are already substituted, position 6 is a potential site for such reactions.

Table 2: Influence of Nitro Group Position on SNAr Reactivity

| Position of -NO₂ Relative to Leaving Group | Effect on Reaction Rate | Reason for Effect |

| Ortho | Strong Activation | The negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group via resonance. masterorganicchemistry.comyoutube.com |

| Para | Strong Activation | The negative charge can also be delocalized onto the nitro group through the ring's π-system. masterorganicchemistry.comyoutube.com |

| Meta | Weak Activation | Direct resonance delocalization of the negative charge onto the nitro group is not possible; activation occurs only through the weaker inductive effect. |

Reactivity of Carboxylic Acid Moieties

The three carboxylic acid groups on this compound are versatile functional handles for derivatization through various classical reactions.

Esterification: The carboxylic acid groups can be converted to their corresponding esters through several methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For substrates sensitive to strong acids, alternative methods like the Mitsunobu reaction, which uses triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can be employed under milder, neutral conditions. acs.org The synthesis of related compounds, such as 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids, has been achieved through the nitration of a dialkyl ester followed by selective partial hydrolysis, demonstrating the feasibility of these transformations. google.com

Amidation: The formation of amides from the carboxylic acid groups is another important derivatization. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and amine can be promoted by various peptide coupling reagents (e.g., DCC, EDC). The synthesis of diamides from related nitrobenzene (B124822) dicarboxylic acids is a known process, indicating that the carboxyl groups of the title compound can readily undergo amidation. google.com

Anhydride Formation: The two adjacent carboxylic acid groups at the 1 and 2 positions can undergo intramolecular dehydration to form a cyclic anhydride. This is typically accomplished by heating the compound, often in the presence of a dehydrating agent like acetic anhydride.

Electrophilic Aromatic Substitution on the Benzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edu However, the reactivity of the aromatic ring is highly dependent on the nature of the substituents it carries. Both the nitro group and carboxylic acid groups are powerful electron-withdrawing groups. stackexchange.com Consequently, they strongly deactivate the aromatic ring towards attack by electrophiles. msu.edu

In the case of this compound, the benzene core is substituted with four potent deactivating groups. This cumulative deactivation renders the aromatic ring extremely electron-deficient and thus highly resistant to further electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which proceed readily with activated or even unsubstituted benzene, would require exceptionally harsh conditions to proceed with this substrate and are generally considered unfeasible. msu.edustackexchange.com Any hypothetical substitution would be directed to the remaining C-3 and C-6 positions, but the profound deactivation of the ring makes such reactions synthetically impractical.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Ring Activity | Directing Influence |

| Nitro (-NO₂) | Electron-withdrawing | Strongly Deactivating | Meta msu.edustackexchange.com |

| Carboxyl (-COOH) | Electron-withdrawing | Deactivating | Meta |

Investigations into Reaction Kinetics and Thermodynamics

A comprehensive review of the scientific literature reveals a notable scarcity of specific experimental data pertaining to the reaction kinetics and thermodynamics of this compound. While studies on related nitroaromatic compounds and carboxylic acids are available, direct investigations into the kinetic and thermodynamic profiles of reactions involving this compound are not extensively reported. This section, therefore, outlines the fundamental principles and the types of data that would be essential for a thorough understanding of its reactivity, framed within a discussion of anticipated trends based on its molecular structure.

Detailed Research Findings

Detailed research into the kinetics of reactions involving this compound would typically focus on quantifying the rates of its characteristic transformations. For instance, in derivatization reactions such as esterification or amidation of its carboxylic acid groups, kinetic studies would aim to determine the reaction order, rate constants (k), and the activation energy (Ea). Such investigations would likely reveal the influence of the electron-withdrawing nitro group on the reactivity of the carboxyl functionalities. It is hypothesized that the nitro group would enhance the electrophilicity of the carboxyl carbons, potentially leading to faster reaction rates compared to the non-nitrated analogue, 1,2,4-benzenetricarboxylic acid.

Thermodynamic investigations would be crucial for understanding the feasibility and spontaneity of reactions involving this compound. Key thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) would provide a foundational understanding of the compound's stability. For specific reactions, determining the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. For example, the nitration of 1,2,4-benzenetricarboxylic acid to form the title compound is expected to be an exothermic process, a characteristic feature of aromatic nitrations.

Illustrative Data Tables

To provide a clear framework for the type of data that would be invaluable for the scientific community, the following are examples of interactive data tables that would typically be populated with experimental findings.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Methanol

This table illustrates the kind of data that would be collected to understand the influence of temperature on the rate of a common derivatization reaction.

| Temperature (K) | Initial Concentration of Acid (mol/L) | Initial Concentration of Methanol (mol/L) | Rate Constant (k) (L/mol·s) |

| 298 | 0.1 | 1.0 | Data not available |

| 308 | 0.1 | 1.0 | Data not available |

| 318 | 0.1 | 1.0 | Data not available |

| 328 | 0.1 | 1.0 | Data not available |

Note: The values in this table are placeholders to illustrate the format of kinetic data. No experimental data is currently available in the reviewed literature.

Table 2: Hypothetical Thermodynamic Parameters for Reactions of this compound at 298.15 K

This table outlines the key thermodynamic parameters that would be determined to assess the feasibility and energy changes of reactions involving the compound.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Complete Combustion | Data not available | Data not available | Data not available |

| Formation from elements | Data not available | Data not available | Data not available |

| Decarboxylation | Data not available | Data not available | Data not available |

Note: This table is a template to show how thermodynamic data would be presented. Specific values for this compound are not currently found in the cited literature.

Further research is evidently needed to populate these tables with robust experimental data, which would significantly enhance the understanding of the chemical behavior of this compound and facilitate its application in various fields of chemical synthesis.

Absence of Specific Research Data

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a significant lack of specific published research that directly corresponds to the detailed subsections outlined in the user's request.

The required analyses, including:

Quantum Chemical Calculations and Density Functional Theory (DFT)

Specific HOMO-LUMO analysis

Detailed conformational analysis and energetics

Prediction of spectroscopic properties

Molecular Dynamics and Simulation Studies

Intermolecular interactions and supramolecular assembly simulations

Advanced Spectroscopic Characterization for Mechanistic Insights

are not available in the public domain for this particular compound. While the compound is known and utilized in chemical synthesis, dedicated computational and advanced spectroscopic studies as requested have not been found.

Therefore, it is not possible to generate a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline without resorting to speculation, which would violate the core requirements of accuracy and adherence to verifiable sources. The information necessary to populate the requested data tables and detail the specific research findings for each subsection does not appear to be present in the available scientific literature.

Theoretical, Computational, and Spectroscopic Studies for Structural and Electronic Elucidation of 5 Nitrobenzene 1,2,4 Tricarboxylic Acid

Advanced Spectroscopic Characterization for Mechanistic Insights

X-ray Crystallography for Crystal Engineering and Packing Analysis

The primary intermolecular interaction expected to govern the crystal structure is extensive hydrogen bonding between the carboxylic acid groups. These groups commonly form robust dimeric synthons (R²₂(8) motif) where two molecules are linked via a pair of O-H···O=C hydrogen bonds. Given the presence of three carboxylic acid groups, a complex and stable three-dimensional hydrogen-bonded network is highly probable.

Table 1: Predicted Crystallographic Interactions for 5-Nitrobenzene-1,2,4-tricarboxylic Acid

| Interaction Type | Participating Functional Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Carboxylic acids (-COOH) | Formation of strong, directional networks (e.g., dimeric synthons), primary driver of crystal assembly. |

| Hydrogen Bonding | Nitro group (-NO₂) as acceptor | Secondary interactions, contributing to the complexity of the 3D network. |

| π-π Stacking | Aromatic benzene (B151609) rings | Contributes to crystal density and stability through van der Waals forces. |

Detailed NMR Spectroscopy for Solution-State Conformation and Dynamics

While a complete, assigned experimental NMR spectrum for this compound was not found in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects and data from analogous compounds.

¹H NMR: The molecule has two aromatic protons and three carboxylic acid protons. Due to the molecule's asymmetry, these protons are chemically distinct and should produce separate signals.

Aromatic Protons: The two protons on the benzene ring are in different electronic environments. The proton positioned between two carboxylic acid groups (at C3) and the proton adjacent to both a carboxylic acid and the nitro group (at C6) will be significantly deshielded by the electron-withdrawing nature of these substituents. Protons ortho to a nitro group in nitrobenzene (B124822) appear around 8.25 ppm stackexchange.com. Therefore, these signals are expected to be in the downfield region of the aromatic spectrum, likely above 8.0 ppm.

Carboxylic Acid Protons: The protons of the three carboxylic acid groups are expected to be highly deshielded and will likely appear as broad singlets at a very low field, typically in the range of 10-13 ppm, and may be subject to exchange with residual water in the solvent.

¹³C NMR: The molecule has nine distinct carbon atoms.

Carboxylic Carbons: The three carbons of the carboxylic acid groups (-COOH) will have the highest chemical shifts, typically appearing in the 165-175 ppm range.

Aromatic Carbons: The six carbons of the benzene ring will show a range of chemical shifts. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly downfield (around 148 ppm in nitrobenzene) stackexchange.com. The carbons attached to the carboxylic acid groups will also be downfield. The two carbons bearing hydrogen atoms will be found at a relatively higher field within the aromatic region (120-140 ppm).

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Aromatic C-H | > 8.0 | Strong deshielding from adjacent -NO₂ and -COOH groups stackexchange.com. |

| ¹H | Carboxylic O-H | 10 - 13 | Typical range for carboxylic acid protons. |

| ¹³C | Carboxylic C=O | 165 - 175 | Characteristic chemical shift for carboxyl carbons. |

| ¹³C | Aromatic C-NO₂ | ~148 | Ipso-carbon attached to the electron-withdrawing nitro group stackexchange.com. |

| ¹³C | Aromatic C-COOH | 130 - 145 | Deshielded by attachment to carboxylic acid groups. |

| ¹³C | Aromatic C-H | 120 - 140 | Standard aromatic region, influenced by multiple substituents. |

Advanced Vibrational Spectroscopy (IR, Raman) for Bonding Characteristics

Experimental IR and Raman spectra for this compound have not been detailed in the available sources. However, a reliable assignment of its principal vibrational modes can be made based on the characteristic frequencies of its functional groups.

The vibrational spectrum is expected to be dominated by contributions from the carboxylic acid and nitro moieties.

Carboxylic Acid Vibrations: A very strong and broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. A sharp and very intense band corresponding to the C=O stretching of the carbonyl group will appear in the region of 1680-1720 cm⁻¹.

Nitro Group Vibrations: The nitro group is characterized by two distinct stretching vibrations. A strong asymmetric stretching (ν_as(NO₂)) band is expected in the 1500-1560 cm⁻¹ range, and a moderately strong symmetric stretching (ν_s(NO₂)) band should appear between 1330 and 1390 cm⁻¹ researchgate.netscirp.org.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring typically occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations will result in several bands of variable intensity in the 1400-1600 cm⁻¹ region. The C-N stretch is expected as a moderate band around 1100 cm⁻¹ researchgate.net.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Very Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1390 | Medium-Strong |

| C-N Stretch | C-NO₂ | ~1100 | Medium |

Applications of 5 Nitrobenzene 1,2,4 Tricarboxylic Acid in Advanced Materials Science

Integration into Polymeric Systems and Composites

Searches for empirical data, such as crystallographic information, self-assembly studies, or reports on polymer composites involving 5-Nitrobenzene-1,2,4-tricarboxylic acid, did not yield any specific results. The available literature predominantly focuses on its isomers, such as 5-nitrobenzene-1,3-dicarboxylic acid and 5-nitrobenzene-1,2,3-tricarboxylic acid, or its parent compound, benzene-1,2,4-tricarboxylic acid (trimellitic acid).

While the fundamental principles of hydrogen bonding, π-stacking, and polymer chemistry are well-established for nitroaromatic and polycarboxylic acid compounds in general, applying these concepts directly to this compound without specific experimental evidence would be speculative. The unique positioning of the three carboxyl groups and the nitro group on the benzene (B151609) ring would undoubtedly lead to distinct structural and chemical properties that cannot be accurately inferred from its isomers.

Consequently, due to the lack of specific published research on this compound within the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Environmental Transformation and Degradation Pathways of 5 Nitrobenzene 1,2,4 Tricarboxylic Acid Academic Perspective

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photolysis, Hydrolysis)

The abiotic degradation of 5-Nitrobenzene-1,2,4-tricarboxylic acid in the environment is expected to be influenced by processes such as photolysis and hydrolysis. The presence of the nitro group, which is an electron-withdrawing substituent, and the carboxylic acid groups on the benzene (B151609) ring will dictate the compound's susceptibility to these degradation mechanisms.

Photolysis: Nitroaromatic compounds can undergo direct photolysis upon absorption of sunlight. This process can lead to the transformation of the nitro group to a nitroso group, or in some cases, its complete removal. The presence of three carboxylic acid groups may influence the light-absorbing properties of the molecule and its subsequent photochemical reactivity. Indirect photolysis, mediated by photochemically produced reactive species in the environment such as hydroxyl radicals, is also a potential degradation pathway.

Hydrolysis: While the aromatic ring itself is generally resistant to hydrolysis, the carboxylic acid groups can participate in acid-base equilibria in aqueous environments, which can affect the compound's solubility and transport. Hydrolysis is not expected to be a major degradation pathway for the carbon-nitro bond under typical environmental conditions.

Biotic Transformation Pathways (e.g., Microbial Metabolism)

Microbial metabolism is anticipated to be the primary mechanism for the environmental degradation of this compound. Microorganisms have evolved diverse strategies to break down nitroaromatic compounds, which can be broadly categorized into reductive and oxidative pathways. nih.gov

Reductive Pathways: Under anaerobic or anoxic conditions, the nitro group of nitroaromatic compounds is often the initial site of microbial attack. nih.gov A series of two-electron reductions can convert the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming an aromatic amine. arizona.edu This initial reduction can make the aromatic ring more susceptible to subsequent oxidative attack and ring cleavage.

Oxidative Pathways: Aerobic microorganisms can initiate the degradation of nitroaromatic compounds through oxidative mechanisms. nih.gov Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.goveaht.org The resulting hydroxylated aromatic intermediates are then typically channeled into central metabolic pathways.

While specific enzymes for the degradation of this compound have not been identified, it is plausible that enzymes from known nitroaromatic degradation pathways could be involved.

Nitroreductases: These enzymes are key to the initial reductive steps in the degradation of many nitroaromatic compounds, utilizing cofactors like NADH or NADPH to reduce the nitro group. researchgate.net

Monooxygenases and Dioxygenases: These enzymes are crucial for the oxidative degradation pathways. For instance, in the degradation of 4-nitrobenzoate, a monooxygenase is involved in the hydroxylation of the aromatic ring. nih.gov Dioxygenases can introduce two hydroxyl groups, leading to the formation of catechols or protocatechuates, which are common intermediates in aromatic degradation. eaht.orgdtic.mil

Potential Intermediates: Based on analogous pathways, the initial transformation of this compound could lead to intermediates such as:

5-Aminobenzene-1,2,4-tricarboxylic acid: Formed through the complete reduction of the nitro group.

Hydroxylated derivatives: Resulting from the action of monooxygenases or dioxygenases, potentially leading to the removal of the nitro group.

The table below summarizes the key enzyme classes and potential initial intermediates in the microbial degradation of this compound, based on known pathways for other nitroaromatic compounds.

| Enzyme Class | Potential Action on this compound | Potential Initial Intermediate |

| Nitroreductases | Reduction of the nitro group | 5-Nitrosobenzene-1,2,4-tricarboxylic acid, 5-Hydroxylaminobenzene-1,2,4-tricarboxylic acid, 5-Aminobenzene-1,2,4-tricarboxylic acid |

| Monooxygenases | Hydroxylation of the aromatic ring, potentially leading to nitro group elimination | Hydroxy-nitrobenzene-tricarboxylic acid derivatives |

| Dioxygenases | Dihydroxylation of the aromatic ring, potentially leading to nitro group elimination | Dihydroxy-nitrobenzene-tricarboxylic acid derivatives (e.g., a substituted protocatechuate) |

The ultimate mineralization of this compound by microorganisms would involve the cleavage of the aromatic ring and the subsequent metabolism of the resulting aliphatic compounds into central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.

Following the initial transformation and removal of the nitro and carboxylic acid groups, key aromatic intermediates such as protocatechuate or catechol derivatives would likely be formed. These intermediates are then subject to ring cleavage by dioxygenase enzymes, proceeding through either ortho or meta cleavage pathways.

Ortho cleavage of protocatechuate, for example, leads to the formation of β-carboxymuconate, which is further metabolized to β-ketoadipate and ultimately to succinyl-CoA and acetyl-CoA, both of which are intermediates of the TCA cycle.

Meta cleavage pathways result in the formation of compounds that are eventually converted to pyruvate (B1213749) and other TCA cycle precursors.

The specific pathway would depend on the enzymatic machinery of the degrading microorganisms. The complete mineralization of the molecule would result in the formation of carbon dioxide, water, and inorganic nitrogen.

Fate and Transport Studies in Simulated Environmental Systems

Currently, there is a lack of published studies on the fate and transport of this compound in simulated environmental systems such as soil columns or aquatic microcosms. Such studies would be crucial to understanding its mobility, persistence, and potential for leaching into groundwater or accumulation in different environmental compartments.

Factors that would influence its fate and transport include:

Sorption: The carboxylic acid groups would likely lead to a relatively high water solubility and potentially low sorption to soil organic matter, suggesting a potential for mobility in soil and aquatic systems.

Biodegradation Rate: The rate of microbial degradation would be a key factor controlling its persistence in the environment. This would be influenced by factors such as the presence of adapted microbial communities, nutrient availability, pH, and temperature.

Further research is needed to experimentally determine the environmental behavior of this compound.

Future Research Directions and Emerging Opportunities for 5 Nitrobenzene 1,2,4 Tricarboxylic Acid Research

Development of Advanced Functional Materials

The primary application of 5-Nitrobenzene-1,2,4-tricarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The presence of three carboxylic acid groups allows for the formation of highly connected and robust network structures, while the nitro group can impart specific functionalities or serve as a site for post-synthetic modification. researchgate.net Future research will likely focus on exploiting these features to create materials with tailored properties for specific applications.

Key research avenues include:

Luminescent Materials: MOFs constructed from nitro-functionalized linkers can exhibit unique photoluminescent properties. The nitro group can influence the electronic structure of the material, leading to applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.

Catalysis: The porous nature of MOFs allows them to act as catalysts or catalyst supports. The nitro group on the linker can be chemically reduced to an amine group, which can then be further functionalized to create active catalytic sites within the framework. researchgate.net

Gas Adsorption and Separation: The tunable pore size and chemical environment within MOFs make them ideal candidates for gas storage and separation. Research can explore how the polarity of the nitro group affects the selective adsorption of gases like carbon dioxide or volatile organic compounds.

| Material Type | Key Feature from Compound | Potential Application | Future Research Focus |

|---|---|---|---|

| Luminescent MOFs | Nitro group influencing electronic properties | Chemical sensors, optical devices | Sensing selectivity for environmental pollutants |

| Catalytic MOFs | Post-synthetic modification of nitro group | Heterogeneous catalysis, green chemistry | Developing novel catalytic sites for specific reactions |

| Porous Adsorbents | Tunable pore chemistry via nitro group | CO2 capture, VOC removal | Enhancing selectivity and uptake capacity |

Integration with Nanotechnology and Device Fabrication

A significant emerging opportunity lies in transitioning materials derived from this compound from bulk powders to integrated components in functional devices. This requires advancements in nanoscale fabrication and thin-film deposition techniques. The ability to grow oriented MOF thin films on various substrates is a crucial step toward their integration into microelectronics, sensors, and membrane technologies. Future work will likely concentrate on developing reliable methods for creating these structured nanomaterials and interfacing them with device platforms.

Innovative Computational Design and High-Throughput Screening

The sheer number of possible MOF structures that can be assembled from various metal nodes and organic linkers like this compound makes exhaustive experimental synthesis impractical. rsc.org High-throughput computational screening (HTCS) has emerged as an indispensable tool to accelerate the discovery of new materials. rsc.orgmagtech.com.cn By using molecular simulations, researchers can predict the properties of thousands of hypothetical MOF structures before synthesizing them in the lab. rsc.orgnih.gov

This computational-first approach allows for the rapid identification of promising candidates for specific applications, such as hydrogen storage or carbon capture. magtech.com.cnnih.gov Future research will focus on refining these computational models to more accurately predict a wider range of properties and integrating machine learning algorithms to uncover complex structure-property relationships and accelerate the screening process even further. magtech.com.cnacs.org

| Screening Parameter | Objective | Example Application |

|---|---|---|

| Pore Size Distribution | Optimize for molecular sieving | Separation of hydrocarbons |

| Surface Area | Maximize storage capacity | Hydrogen or methane (B114726) storage |

| Adsorption Enthalpy | Tune selectivity for specific molecules | Carbon dioxide capture |

| Mechanical Stability | Ensure durability under operational pressures | High-pressure gas applications |

Exploration of New Synthetic Methodologies and Green Chemistry Applications

The conventional synthesis of nitroaromatic compounds often involves harsh reagents like concentrated nitric and sulfuric acids, which raises environmental concerns. orgchemres.orgnih.gov A key future direction is the development of greener synthetic routes for this compound and its derivatives. This aligns with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netwjpmr.com

Research in this area may explore:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents, such as solid-supported catalysts or ionic liquids, to replace traditional mixed acids. researchgate.netorganic-chemistry.org

Energy-Efficient Reactions: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By developing more sustainable synthetic methods, the environmental footprint associated with producing this valuable chemical building block can be significantly reduced, making its application in advanced materials even more attractive.

| Approach | Traditional Method | Green Chemistry Alternative | Primary Benefit |

|---|---|---|---|

| Reagents | Concentrated H2SO4/HNO3 | Solid acid catalysts, ionic liquids | Reduced corrosivity (B1173158) and acid waste |

| Energy Source | Conventional heating | Microwave irradiation, sonication | Faster reactions, lower energy use |

| Solvents | Organic solvents | Solvent-free reactions, water, or recyclable solvents | Reduced volatile organic compound (VOC) emissions |

Q & A

Q. What are the recommended safety protocols for handling 5-nitrobenzene-1,2,4-tricarboxylic acid in laboratory settings?

When handling nitro-substituted aromatic acids, strict safety measures are essential. Use non-permeable gloves , safety goggles , and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as nitro compounds may release hazardous vapors. Store the compound in a cool, dry place away from oxidizers (e.g., peroxides) to avoid decomposition . Emergency showers and eyewash stations must be accessible. Dispose of waste via certified hazardous waste handlers .

Q. How can researchers synthesize this compound?

Synthesis typically involves nitration of benzene-1,2,4-tricarboxylic acid under controlled conditions. Use a mixed acid system (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions like over-nitration. Protect carboxylic acid groups using esterification (e.g., methyl esters) to avoid unwanted oxidation. Monitor reaction progress via TLC or HPLC . Purify via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H NMR will show distinct aromatic proton splitting (e.g., para-nitro group at δ 8.5–9.0 ppm) and carboxylic acid protons (δ 10–13 ppm).

- FT-IR : Look for nitro (N=O stretch at ~1520 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative ion mode should confirm the molecular ion peak (C₉H₅NO₈, theoretical m/z 255.02) .

Q. What solvents are suitable for dissolving this compound?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water (adjust pH to deprotonate carboxylic acids). Test solubility incrementally in ethanol, methanol, or aqueous NaOH (0.1 M). Avoid halogenated solvents (e.g., chloroform) due to potential reactivity .

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

The nitro group enhances electron-withdrawing effects , increasing acidity of adjacent carboxylic groups. Stability studies should compare decomposition rates at pH 2–12 and temperatures (25–80°C). Use HPLC-UV to track degradation products, such as nitro-reduction byproducts (e.g., amine derivatives) or decarboxylation. Under alkaline conditions, expect faster hydrolysis of nitro groups .

Q. What experimental strategies can resolve contradictions in reported reactivity data?

If literature conflicts exist (e.g., conflicting catalytic activity), perform controlled kinetic studies with variables:

Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

Design titration experiments with metal salts (e.g., Cu²⁺, Fe³⁺) in aqueous solution. Monitor complex formation via:

Q. What methodologies are effective for studying its environmental degradation pathways?

Use advanced oxidation processes (AOPs) (e.g., ozonation, UV/H₂O₂) to simulate degradation. Analyze intermediates via LC-QTOF-MS and ¹³C NMR . Compare with degradation pathways of structurally similar compounds (e.g., nitrobenzoic acids), which may form nitrophenols or CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.